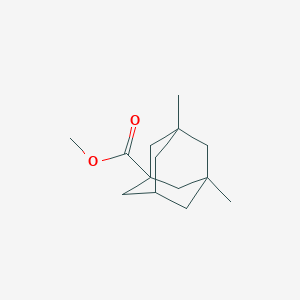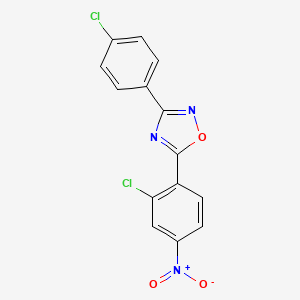![molecular formula C14H8Cl3FN2OS B4970406 4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4970406.png)
4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the group of benzamide derivatives and is known for its unique properties that make it a valuable tool for research.
作用机制
The mechanism of action of 4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have shown that this compound can modulate the activity of ion channels in the brain, particularly the GABA-A receptor. It has also been shown to inhibit the activity of enzymes involved in cancer cell proliferation, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, induce apoptosis, and inhibit angiogenesis. In the brain, this compound has been shown to modulate the activity of ion channels, leading to anxiolytic and antidepressant effects.
实验室实验的优点和局限性
One of the primary advantages of using 4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide in lab experiments is its unique properties that make it a valuable tool for research. It exhibits anti-cancer activity, modulates the activity of ion channels in the brain, and has anxiolytic and antidepressant effects. However, one of the limitations of using this compound is its complex synthesis method, which requires careful handling of reagents and purification of the final product.
未来方向
There are several future directions for research on 4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the development of more potent derivatives of this compound that can exhibit stronger anti-cancer activity and modulate the activity of ion channels more effectively. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成方法
The synthesis of 4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 2,4,5-trichloroaniline to form the final product. The synthesis method is a multi-step process that requires careful handling of the reagents and purification of the final product.
科学研究应用
4-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Another area of research where this compound has shown promise is in the field of neuroscience. Studies have shown that this compound can modulate the activity of ion channels in the brain, making it a potential tool for studying the mechanisms of neuronal signaling. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
属性
IUPAC Name |
4-fluoro-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3FN2OS/c15-9-5-11(17)12(6-10(9)16)19-14(22)20-13(21)7-1-3-8(18)4-2-7/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDPKBWRTAPHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC(=C(C=C2Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-furamide](/img/structure/B4970323.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4970325.png)
![ethyl 7,8-dichloro-4-[(2-hydroxypropyl)amino]-3-quinolinecarboxylate](/img/structure/B4970333.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylacetamide](/img/structure/B4970343.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4970352.png)
![4-[(ethylsulfonyl)amino]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4970360.png)
![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)
![5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4970405.png)

![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4970417.png)
